2-(4-bromo-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide
Description
2-(4-bromo-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a bromo-substituted indole ring and a dimethoxyphenylacetamide moiety.
Properties
Molecular Formula |
C18H17BrN2O3 |
|---|---|
Molecular Weight |
389.2 g/mol |
IUPAC Name |
2-(4-bromoindol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C18H17BrN2O3/c1-23-12-6-7-17(24-2)15(10-12)20-18(22)11-21-9-8-13-14(19)4-3-5-16(13)21/h3-10H,11H2,1-2H3,(H,20,22) |
InChI Key |
WVRDJCXQOYVJEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C=CC3=C2C=CC=C3Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide typically involves the following steps:
Bromination of Indole: The indole ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Formation of Acetamide: The brominated indole is then reacted with 2,5-dimethoxyphenylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, potentially altering the functional groups on the indole or phenyl rings.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaH).
Oxidation: Oxidizing agents (e.g., KMnO4, H2O2), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, THF).
Hydrolysis: Acidic (e.g., HCl, H2SO4) or basic (e.g., NaOH, KOH) conditions.
Major Products Formed
Substitution: Various substituted indole derivatives.
Oxidation: Oxidized products with altered functional groups.
Reduction: Reduced products with altered functional groups.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromo-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets such as enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide: Lacks the bromo substituent on the indole ring.
2-(4-chloro-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide: Contains a chloro substituent instead of bromo.
2-(4-bromo-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide: Has a different substitution pattern on the phenyl ring.
Uniqueness
2-(4-bromo-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide is unique due to the specific combination of the bromo-substituted indole ring and the 2,5-dimethoxyphenylacetamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Biological Activity
2-(4-bromo-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide is a synthetic organic compound belonging to the class of indole derivatives. Its unique structure, characterized by a bromine substituent on the indole ring and methoxy groups on the phenyl moiety, suggests potential biological activities that warrant detailed investigation.
- Molecular Formula : C16H18BrN2O2
- Molecular Weight : Approximately 389.2 g/mol
The compound's structure allows for various interactions with biological targets, which may lead to diverse pharmacological effects.
Biological Activities
Indole derivatives are known for their diverse biological activities, including:
- Anticancer properties
- Antimicrobial effects
- Modulation of neurotransmitter systems
Anticancer Activity
Research indicates that compounds similar to 2-(4-bromo-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF7 | 5.0 | Moderate cytotoxicity |
| A549 | 3.0 | Significant growth inhibition |
| NCI-H460 | 4.5 | Moderate to high cytotoxicity |
These findings suggest that 2-(4-bromo-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide could potentially be developed into an anticancer agent.
The exact mechanism of action for this compound remains to be fully elucidated. However, preliminary studies suggest that it may interact with specific receptors or enzymes involved in critical cellular processes. For example, indole derivatives often act as modulators of the serotonin receptor system, which plays a crucial role in various physiological functions.
Case Studies and Research Findings
Recent studies have explored the biological activity of this compound in detail:
-
Cytotoxicity Studies :
- A study involving the evaluation of several indole derivatives demonstrated that those with similar structures to 2-(4-bromo-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide showed promising results against multiple cancer cell lines, indicating potential therapeutic applications.
-
Binding Affinity Studies :
- Interaction studies have been conducted to assess how this compound binds to various biological targets. Techniques such as molecular docking and surface plasmon resonance are employed to determine binding affinities and interaction dynamics.
-
Pharmacokinetics :
- Research into the pharmacokinetics of similar compounds indicates that modifications in structure can significantly affect absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is vital for predicting the clinical efficacy of 2-(4-bromo-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
